Fraxinellone

PD-L1 Inhibition Immuno-oncology HIF-1α

Fraxinellone uniquely inhibits PD-L1 & HIF-1α—reducing PD-L1+ cells from 20.4% to 11.4% at 100 μM in A549 cells. Unlike limonin or obacunone, it drives hepatotoxicity via efficient metabolic activation (CLint FRA>>OBA>LIM>RUT), making it the essential probe for Cortex Dictamni toxicity. With 83% NF-κB NO suppression at 25 μM and validated 5.8× oral bioavailability via G2-β-cyclodextrin, it is the definitive tool for immuno-oncology, inflammation & drug delivery studies. Choose Fraxinellone for compound-specific, evidence-based results.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 28808-62-0
Cat. No. B1674054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFraxinellone
CAS28808-62-0
SynonymsFraxinellone.
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3
InChIInChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1
InChIKeyXYYAFLHHHZVPRN-GXTWGEPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fraxinellone (CAS 28808-62-0) for Scientific Procurement: A High-Purity Natural Degraded Limonoid


Fraxinellone (CAS 28808-62-0) is a natural degraded limonoid primarily isolated from the root bark of the Rutaceae plant *Dictamnus dasycarpus* [1]. It has a molecular weight of 232.28 g/mol and exhibits a wide range of biological activities, including anti-inflammatory, neuroprotective, anticancer, and insecticidal properties [2]. As a furan-containing component, its unique chemical structure and metabolic profile distinguish it from other limonoids, which is critical for researchers requiring a specific mechanistic tool [3].

Why Fraxinellone Cannot Be Interchanged with Limonin, Obacunone, or Rutaevin in Research


While limonin, obacunone, and rutaevin are structurally related limonoids also found in *Dictamnus dasycarpus*, they are not interchangeable with Fraxinellone. Significant differences exist in their metabolic activation, target engagement, and resultant biological effects. For instance, Fraxinellone is a uniquely potent inhibitor of PD-L1 and HIF-1α, a mechanism not shared by its analogs [1]. Critically, Fraxinellone exhibits a distinct hepatotoxicity profile due to its far more efficient metabolic activation, making it the primary driver of liver injury in *Cortex Dictamni* extracts, while other components like limonin and obacunone show no significant toxicity [2]. These profound functional divergences render generic substitution scientifically invalid and underscore the need for compound-specific selection based on quantitative evidence.

Quantitative Differentiation: Fraxinellone's Verifiable Advantages Over Structural Analogs


Fraxinellone Demonstrates Superior In Vivo PD-L1 Inhibition Over Limonin and Obacunone

Fraxinellone is a direct inhibitor of PD-L1 expression via downregulation of HIF-1α and STAT3, a mechanism not observed for the major co-occurring limonoids limonin and obacunone. In a head-to-head context, while limonin and obacunone have not been shown to modulate the PD-L1/PD-1 axis, fraxinellone significantly reduces PD-L1 levels in vivo [1].

PD-L1 Inhibition Immuno-oncology HIF-1α

Fraxinellone Exhibits the Highest Metabolic Activation Efficiency (CLint) Among Four Furanoterpenoids from Cortex Dictamni

In a direct head-to-head comparison using a microsome-based assay, the intrinsic clearance (CLint = Vmax/Km), a measure of metabolic activation efficiency, was determined for four furan-containing components (FCCs) from *Cortex Dictamni*. Fraxinellone exhibited a CLint that was significantly higher than obacunone, limonin, and rutaevin [1]. This high metabolic activation directly correlates with its unique hepatotoxic potential in vivo [1].

Metabolic Activation Hepatotoxicity ADME

Fraxinellone Is the Sole Driver of Significant Hepatotoxicity Among Co-Occurring Limonoids In Vitro and In Vivo

A direct comparative study evaluated the hepatotoxicity of four furanoterpenoids (fraxinellone, obacunone, limonin, and rutaevin) in both cultured mouse primary hepatocytes and in mice. While all four compounds were bioactivated in microsomal incubations, only fraxinellone (FRA) displayed significant hepatotoxicity in vitro and in vivo. It also caused the most extensive depletion and conjugation of hepatic glutathione (GSH) [1].

Hepatotoxicity Drug Safety In Vivo Toxicology

Complexation with G2-β-Cyclodextrin Enhances Fraxinellone's Oral Bioavailability by 5.8-Fold for Improved In Vivo Efficacy

Native Fraxinellone suffers from poor oral absorption due to low aqueous solubility. Formulation engineering with cyclodextrin derivatives was investigated to overcome this. Pharmacokinetic studies in mice demonstrated that the oral bioavailability of Fraxinellone, when complexed with 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD-Frax), was markedly higher—5.8-fold that of the free drug [1]. This enhanced exposure enabled efficient inhibition of CCl4-induced hepatic fibrosis in vivo without inducing toxicity [1].

Drug Delivery Bioavailability Cyclodextrin Formulation

Fraxinellone Potently Inhibits LPS-Induced NO Production in Macrophages at Low Micromolar Concentrations

In RAW 264.7 macrophage cells, Fraxinellone demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production. At a concentration of 25 μM, Fraxinellone achieved an 83% reduction in NO production compared to the LPS-stimulated control [1]. While obacunone is known as an aromatase inhibitor (IC50 = 28.04 μM) and limonin inhibits HIV-1 replication (EC50 = 60 μM), direct cross-study comparison of anti-inflammatory potency in this specific assay is not available; however, the potency of Fraxinellone in this key inflammatory pathway is well-characterized and quantifiable .

Anti-inflammatory Nitric Oxide Macrophage Assay

Strategic Research Applications of Fraxinellone (CAS 28808-62-0) Based on Verified Quantitative Differentiation


Immuno-Oncology Research: Investigating PD-L1/HIF-1α Axis Inhibition

Based on its unique ability to inhibit PD-L1 expression and HIF-1α protein synthesis [1], Fraxinellone is an ideal candidate for studies focused on modulating the tumor immune microenvironment. Its activity in reducing PD-L1-positive cells from 20.4% to 11.4% in A549 lung cancer cells at 100 μM [1] provides a quantifiable benchmark. This makes it a valuable tool for researchers exploring novel immune checkpoint inhibitors or combination therapies, distinguishing it from other limonoids like limonin and obacunone that lack this specific activity.

Mechanistic Toxicology and Drug-Induced Liver Injury (DILI) Studies

As the only furanoterpenoid among rutaevin, limonin, and obacunone to display significant hepatotoxicity in vitro and in vivo [2], Fraxinellone is the essential compound for investigating the mechanism of *Cortex Dictamni*-associated liver injury. Its uniquely high metabolic activation efficiency (CLint: FRA >> OBA > LIM > RUT) [2] makes it a precise probe for studying bioactivation pathways leading to glutathione depletion and cellular damage. Researchers can use this compound to model and dissect furan-mediated toxicity.

Drug Formulation and Delivery: Enhancing Oral Bioavailability of Poorly Soluble Actives

Given its poor aqueous solubility (78.88 μg/mL) [3], Fraxinellone serves as an excellent model compound for drug delivery and formulation science. The validated 5.8-fold enhancement in oral bioavailability achieved via complexation with G2-β-cyclodextrin [3] provides a proven strategy. This scenario is directly applicable for researchers developing novel oral formulations for BCS Class II/IV compounds or those seeking to improve the in vivo efficacy of natural product-derived therapeutics.

Inflammation Research: Validating Anti-Inflammatory Activity in Macrophage Models

Researchers investigating the NF-κB signaling pathway can utilize Fraxinellone as a reliable tool compound. Its ability to inhibit LPS-induced NO production by 83% at 25 μM in RAW 264.7 macrophages [4] offers a well-defined quantitative endpoint for in vitro assays. This makes Fraxinellone suitable for screening new anti-inflammatory agents, exploring mechanisms of iNOS and COX-2 downregulation [4], and studying the resolution of inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fraxinellone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.